GSK1324726A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
GSK1324726A, also known as I-BET726, is a potent and selective inhibitor of the BET family of bromodomain-containing proteins . It has a high affinity for BRD2 (IC50=41 nM), BRD3 (IC50=31 nM), and BRD4 (IC50=22 nM) . These proteins are epigenetic readers of the histone code and regulate the expression of multiple genes of therapeutic relevance .
Mode of Action
I-BET726 interacts with its targets (BRD2, BRD3, and BRD4) by inhibiting their bromodomains . This inhibition disrupts the ability of these proteins to read the histone code, thereby altering gene expression .
Biochemical Pathways
The inhibition of BET proteins by I-BET726 affects various biochemical pathways. While the specific pathways affected can vary depending on the cellular context, they generally involve genes associated with tumor cell growth and inflammation . This leads to profound antiproliferative and anti-inflammatory effects .
Result of Action
The molecular and cellular effects of I-BET726’s action are significant. It has been observed to cause potent growth inhibition and cytotoxicity in neuroblastoma cell lines . In vivo, I-BET726 has been shown to inhibit neuroblastoma tumor growth .
Action Environment
While the specific influence of environmental factors on I-BET726’s action, efficacy, and stability is not detailed in the search results, it’s important to note that such factors can play a crucial role. These can include the cellular microenvironment, the presence of other drugs or substances, and patient-specific factors such as genetics and overall health status.
Biochemical Analysis
Biochemical Properties
GSK1324726A interacts with the bromodomains of BRD2, BRD3, and BRD4 . These interactions inhibit the function of these proteins, leading to changes in gene expression and cellular function .
Cellular Effects
This compound has been shown to inhibit cell growth and induce cytotoxicity in neuroblastoma cell lines . It also modulates the expression of genes involved in apoptosis, signaling, and MYC-family pathways, including the direct suppression of BCL2 and MYCN .
Molecular Mechanism
The molecular effects of this compound are produced by its inhibition of BET bromodomains . This inhibition disrupts the function of these proteins, leading to changes in gene expression and cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to inhibit tumor growth . At a dosage of 15 mg/kg, it was effective in inhibiting tumor growth in murine models of septic shock and neuroblastoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of I-BET726 involves the creation of a tetrahydroquinoline-based structure. The process typically includes:
Formation of the core structure: This involves the cyclization of appropriate precursors to form the tetrahydroquinoline core.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity towards BET proteins.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels
Industrial Production Methods: Industrial production of I-BET726 follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated synthesis and high-throughput purification methods to meet the demand for research and clinical applications .
Chemical Reactions Analysis
Types of Reactions: I-BET726 primarily undergoes:
Substitution Reactions: These reactions involve the replacement of functional groups within the molecule to modify its properties.
Oxidation and Reduction Reactions: These reactions can alter the oxidation state of the molecule, affecting its activity and stability
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions often involve mild temperatures and solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions
Major Products: The major products formed from these reactions are typically derivatives of I-BET726 with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s efficacy .
Scientific Research Applications
I-BET726 has a wide range of applications in scientific research:
Cancer Research: It has shown efficacy in inhibiting the growth of various cancer cells, including skin squamous cell carcinoma and neuroblastoma
Epigenetic Studies: As a BET inhibitor, I-BET726 is used to study the role of BET proteins in gene regulation and epigenetic modifications
Autoimmune Diseases: Research has shown that I-BET726 can modulate immune responses, making it a potential therapeutic agent for autoimmune diseases.
Inflammation: I-BET726 has been studied for its anti-inflammatory properties, particularly in models of experimental autoimmune encephalomyelitis.
Comparison with Similar Compounds
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
CPI203: A BET inhibitor with comparable efficacy in cancer models.
AZD5153: A dual bromodomain inhibitor with potent anti-cancer activity
Uniqueness of I-BET726: I-BET726 stands out due to its high selectivity and potency towards BET proteins, particularly BRD4. It has shown superior efficacy in inhibiting cancer cell growth compared to other BET inhibitors like JQ1, CPI203, and AZD5153 .
Biological Activity
GSK1324726A, also known as I-BET726, is a potent inhibitor of bromodomain and extraterminal (BET) proteins, specifically designed to modulate gene expression linked to various diseases, including cancer and inflammatory disorders. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
This compound functions by inhibiting BET bromodomains, which are critical for the recognition of acetylated lysines on histones and non-histone proteins. This inhibition leads to the suppression of transcriptional programs associated with oncogenes and inflammatory cytokines. Notably, this compound has shown significant effects on the expression of genes involved in cancer progression and inflammation.
Key Research Findings
-
Antiproliferative Effects :
- This compound exhibits strong antiproliferative activity across various cancer cell lines. In particular, it has been tested in neuroblastoma models where it induced significant growth inhibition and cytotoxicity regardless of MYCN amplification status .
- In a study involving murine models of septic shock, this compound demonstrated dose-dependent inhibition of PAI-1 expression, a key acute phase protein involved in inflammation .
-
Induction of Apoptosis :
- Treatment with this compound resulted in the induction of apoptosis in several neuroblastoma cell lines. Specifically, caspase activation was observed as early as 24 hours post-treatment, with effects correlating with the level of cytotoxicity .
- Gene expression analyses indicated that this compound down-regulates BCL2 and MYCN, which are crucial for cell survival and proliferation .
-
Therapeutic Potential :
- The compound has shown promise in preclinical studies as a therapeutic agent for various cancers due to its ability to target MYC-driven pathways .
- In models of inflammation, this compound has been effective in reducing cytokine-induced activation of hepatic stellate cells, suggesting its potential use in fibrotic diseases .
Table 1: Summary of Biological Activities
Case Studies
-
Neuroblastoma Model :
A study evaluated the effects of this compound on neuroblastoma cell lines SK-N-AS, SK-N-SH, and CHP-212. The compound induced G1 cell cycle arrest and apoptosis selectively in CHP-212 cells, demonstrating its potential as a targeted therapy for aggressive pediatric cancers . -
Septic Shock Model :
In a murine model of septic shock, mice treated with this compound showed improved survival rates compared to controls. This highlights the compound's efficacy in acute inflammatory conditions and its potential application in treating sepsis .
Properties
IUPAC Name |
4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-15-13-23(27-21-10-8-20(26)9-11-21)22-14-19(7-12-24(22)28(15)16(2)29)17-3-5-18(6-4-17)25(30)31/h3-12,14-15,23,27H,13H2,1-2H3,(H,30,31)/t15-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWSUKOIROHXAP-NPMXOYFQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)O)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.